(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
Brand Name: Vulcanchem
CAS No.: 106006-85-3
VCID: VC20783655
InChI: InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1
SMILES: CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol

(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide

CAS No.: 106006-85-3

Cat. No.: VC20783655

Molecular Formula: C10H15N3OS

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide - 106006-85-3

Specification

CAS No. 106006-85-3
Molecular Formula C10H15N3OS
Molecular Weight 225.31 g/mol
IUPAC Name N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Standard InChI InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1
Standard InChI Key VVPFOYOFGUBZRY-ZCFIWIBFSA-N
Isomeric SMILES CCC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N
SMILES CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Canonical SMILES CCC(=O)NC1CCC2=C(C1)SC(=N2)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator